2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-9(7(2)14)3-8(4-12)11(13-6)17-5-10(15)16/h3H,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLFEVYYXMTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 246.27 g/mol. It features a pyridine ring, an acetyl group, a cyano group, and a sulfanyl group, which contribute to its reactivity and biological potential.
The compound's mechanism of action is primarily linked to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The presence of the sulfanyl group allows for redox reactions, while the cyano group may act as an electrophile, influencing various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The sulfanyl group is often implicated in enhancing these activities by disrupting microbial cell membranes.
- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly through the inhibition of specific cancer cell lines. The compound's ability to modulate enzyme activity related to cell proliferation and apoptosis is under exploration.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibiting nSMase2 activity could reduce exosome secretion associated with disease progression .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.
Case Study 2: Neuroprotective Effects
In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased levels of nSMase2 activity and reduced exosome release from brain tissues. This suggests a neuroprotective role, potentially mitigating cognitive decline associated with the disease .
Data Tables
Comparison with Similar Compounds
Substituent Effects and Reactivity
- Electron-Withdrawing Groups (EWGs): The target compound’s pyridine ring contains two strong EWGs (cyano and acetyl), which may enhance the electrophilicity of the sulfanyl linker compared to pyrimidine-based analogues with trifluoromethyl groups . This could influence reactivity in nucleophilic substitution or cross-coupling reactions.
- Trifluoromethyl vs. Acetyl/Cyano: Trifluoromethyl groups (in analogues ) confer high lipophilicity and metabolic stability, whereas the acetyl and cyano groups in the target compound may facilitate hydrogen bonding or dipole interactions in biological systems.
Spectral and Crystallographic Data
- NMR and IR Spectroscopy: The cyano group in the target compound would exhibit a sharp ~2200 cm⁻¹ peak in IR, absent in trifluoromethyl-containing analogues. Similarly, the acetyl carbonyl (1700–1750 cm⁻¹) and pyridine protons (δ 7.5–9.0 ppm in ¹H NMR) distinguish it from pyrimidine-based derivatives .
2.4. Commercial and Practical Considerations The discontinuation of the target compound contrasts with the commercial availability of pyrimidine-based derivatives (e.g., CAS 338418-26-1 ), suggesting superior stability or demand for the latter. Pyrimidine derivatives may also benefit from broader applicability in drug discovery due to their prevalence in kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 5-acetyl-3-cyano-6-methylpyridin-2-thiol) with a bromo- or chloroacetic acid derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Optimization can employ Design of Experiments (DoE) to test variables like solvent polarity, base strength, and stoichiometry .
- Key Parameters : Reaction yield improvements (70–85%) are achieved via stepwise addition of reagents and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl, cyano, and methyl groups). The sulfanylacetic acid moiety is identified via characteristic shifts (δ 3.5–4.0 ppm for SCH₂COO⁻).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 236.29 [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths and angles, particularly the planar pyridine ring and thioether linkage .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the cyano and sulfanyl groups in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic addition at the cyano group and thiol-disulfide exchange reactions. Transition state analysis identifies energy barriers for covalent modifications. Molecular docking predicts interactions with biological targets (e.g., enzymes with cysteine residues) .
- Case Study : Simulations show the cyano group’s electron-withdrawing effect enhances thiol reactivity, enabling selective alkylation in complex mixtures .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy) be resolved?
- Methodological Answer : Discrepancies arise from structural analogs (e.g., variable alkyl chain lengths or substituents). Systematic SAR studies should:
- Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.
- Test antiviral activity via plaque reduction assays (e.g., influenza A/H1N1).
- Validate target engagement using enzyme inhibition assays (e.g., viral protease inhibition) .
Q. What strategies are effective for integrating experimental data with computational models to refine reaction mechanisms?
- Methodological Answer :
Use quantum chemical calculations (e.g., IRC analysis) to map reaction pathways.
Validate intermediates via in situ FTIR or LC-MS.
Apply machine learning (e.g., random forest regression) to predict optimal conditions for scale-up .
- Example : A feedback loop combining experimental kinetics (rate constants) and computational free-energy profiles improved acetyl group stability during synthesis .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, catalyst) before full optimization .
- Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS regression) to disentangle confounding factors in bioactivity datasets .
- Safety & Stability : Store the compound at –20°C under inert gas to prevent thioether oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
